N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-furamide
Description
Properties
IUPAC Name |
N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-11-19-17(25-21-11)14-3-2-6-18-15(14)22-7-4-13(9-22)20-16(23)12-5-8-24-10-12/h2-3,5-6,8,10,13H,4,7,9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJZOJZNRGUHMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)N3CCC(C3)NC(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-furamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate nitrile oxides with amidoximes under controlled conditions.
Attachment of the pyridine ring: The pyridine ring can be introduced via a coupling reaction, such as the Suzuki or Heck reaction, using suitable pyridine derivatives.
Formation of the pyrrolidine ring: This step may involve the reduction of a pyrrole derivative or the cyclization of an appropriate amine.
Attachment of the furan ring: The furan ring can be introduced through a cyclization reaction involving furfural or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
The compound has been investigated for its biological activities, particularly in the context of cancer treatment and neuropharmacology.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-furamide. For instance:
- Mechanism of Action : Compounds with oxadiazole and pyridine functionalities have shown to induce apoptosis in cancer cell lines by triggering oxidative stress and disrupting mitochondrial function .
Antimicrobial Properties
Compounds containing the oxadiazole ring have also been explored for their antimicrobial properties. The structural features of this compound may enhance its efficacy against various bacterial strains.
Neuropharmacological Applications
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Research indicates that derivatives of pyridine and oxadiazole can exhibit anticonvulsant properties .
Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of various pyridine derivatives against colon cancer cell lines, this compound demonstrated significant growth inhibition compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Activity
A series of oxadiazole-containing compounds were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited MIC values comparable to traditional antibiotics, indicating a potential role in developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-furamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
A. N-{[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-furamide ()
- Core Structure : Triazolo[4,3-a]pyridine fused ring system.
- Oxadiazole Position : 7-position of the triazolo-pyridine core.
- Carboxamide : 2-furamide (vs. 3-furamide in the target compound).
- Positional isomerism of the furamide (2- vs. 3-) may alter hydrogen-bonding capacity and steric interactions .
B. Navacaprant ()
- Core Structure: Quinoline substituted with 3-methyl-1,2,4-oxadiazole.
- Substituents : Fluorine at the 8-position, piperidine-4-amine, and oxan-4-yl groups.
- Key Differences: The quinoline core provides extended aromaticity, which may improve bioavailability but reduce solubility. Fluorine substitution enhances metabolic stability via reduced oxidative metabolism.
C. N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide ()
- Core Structure : Pyridine-piperidine system.
- Carboxamide : Pyrazine-2-carboxamide (vs. 3-furamide).
- Key Differences: Piperidine (6-membered ring) vs. pyrrolidine (5-membered): Increased ring size reduces ring strain, enhancing conformational flexibility.
D. N-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide ()
- Core Structure : Pyrrolidine with 3-methyl-1,2,4-oxadiazole.
- Substituents : Acetamide group (simpler than 3-furamide).
- Key Differences :
Physicochemical and Toxicological Properties
Notes:
- Toxicity : Compound C () exhibits specific hazards, including respiratory and dermal irritation, which may arise from its pyrazine carboxamide group. The target compound’s 3-furamide group could mitigate these risks due to reduced polarity .
- Stability : Rigid cores (e.g., triazolo in Compound A) may enhance thermal stability, while fluorine in navacaprant improves metabolic stability .
Biological Activity
N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-furamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The 1,3,4-oxadiazole moiety, which is integral to this compound, is known for its diverse biological properties including anticancer, antimicrobial, and anticonvulsant activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H22N4O2
- Molecular Weight : 342.40 g/mol
- SMILES Notation :
CC(=O)N(Cc1cnc(n1)C)C(=O)N(C(C)C)C
Biological Activity Overview
The biological activities associated with this compound stem from the oxadiazole and pyridine rings within its structure. These components contribute to various pharmacological effects:
1. Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways:
| Compound | Cancer Type | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Oxadiazole Derivative A | Breast Cancer | 5.0 | Apoptosis induction |
| Oxadiazole Derivative B | Lung Cancer | 10.0 | Cell cycle arrest |
| N-{1-[3-(methyl)-oxadiazol]} | Multiple Cancers | 7.5 | Caspase activation |
2. Anticonvulsant Activity
The compound has also shown promise as an anticonvulsant agent. Studies have demonstrated that it can effectively reduce seizure activity in animal models:
3. Antimicrobial Activity
The presence of the oxadiazole ring has been linked to antimicrobial properties against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Mechanisms : A study published in Molecules highlighted the effectiveness of oxadiazole derivatives in inhibiting tumor growth in xenograft models. The study reported that treatment with the compound resulted in a significant reduction in tumor size compared to untreated controls .
- Anticonvulsant Efficacy : In a research article focusing on anticonvulsant properties, it was found that the compound significantly reduced seizure frequency in rodent models without notable side effects . This suggests a favorable therapeutic profile.
- Antimicrobial Testing : A comprehensive evaluation of various oxadiazole derivatives indicated that those with pyridine substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
